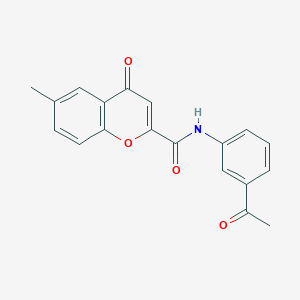
4-((6-methylpyridazin-3-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-((6-methylpyridazin-3-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a chemical entity that may be related to various piperidine-1-carboxamide derivatives, which have been explored for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been studied for their antiproliferative properties, PCSK9 mRNA translation inhibition, antimicrobial activity, and as inhibitors of soluble epoxide hydrolase .
Synthesis Analysis
The synthesis of related piperidine-1-carboxamide derivatives typically involves multi-step organic reactions, starting from basic building blocks such as amines, aldehydes, and isocyanates or isothiocyanates. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involves cyclization, halogenation, and cross-coupling reactions, followed by treatment with various substituted arylisocyanates or arylisothiocyanates . A similar approach could be hypothesized for the synthesis of 4-((6-methylpyridazin-3-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide, with appropriate modifications to the starting materials and reaction conditions to introduce the specific substituents.
Molecular Structure Analysis
The molecular structure of piperidine-1-carboxamide derivatives is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, attached to a carboxamide group. The specific substituents on the piperidine ring and the carboxamide nitrogen can significantly influence the compound's biological activity and physicochemical properties. For example, the oxadiazolyl group in 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides is crucial for their activity as tubulin inhibitors .
Chemical Reactions Analysis
Piperidine-1-carboxamide derivatives can participate in various chemical reactions, depending on their functional groups. These reactions may include acylation, deprotection, salt formation, and cross-coupling reactions, as seen in the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride . The presence of substituents such as the trimethoxyphenyl group may also allow for additional reactions, such as O-demethylation or electrophilic aromatic substitution, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine-1-carboxamide derivatives are influenced by their molecular structure. Factors such as solubility, stability, and reactivity can be affected by the presence of different substituents. For example, the introduction of a triazine heterocycle and phenyl group substitution in 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides was important for achieving good oral exposure and reducing clearance . Similarly, the trimethoxyphenyl and methylpyridazinyl groups in 4-((6-methylpyridazin-3-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide would be expected to impact its pharmacokinetic properties.
Propiedades
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-13-5-6-18(23-22-13)29-15-7-9-24(10-8-15)20(25)21-14-11-16(26-2)19(28-4)17(12-14)27-3/h5-6,11-12,15H,7-10H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREDLVSCQZOGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-methylpyridazin-3-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B3020458.png)
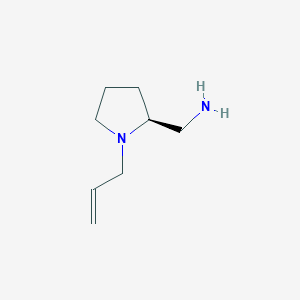
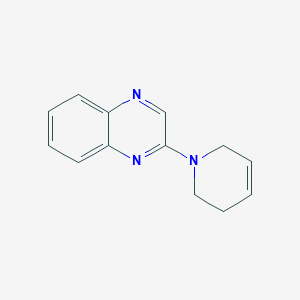
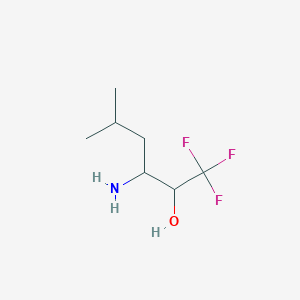
![N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3020464.png)

![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3020469.png)
![2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide](/img/structure/B3020471.png)
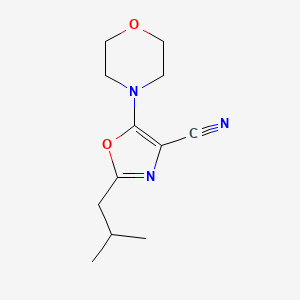
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3020474.png)

